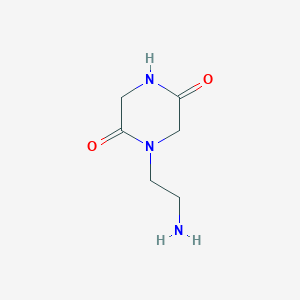
1-(2-Aminoethyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)piperazine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H11N3O2 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1-(2-Aminoethyl)piperazine-2,5-dione has been investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its ability to enhance the efficacy of certain drugs makes it a subject of interest in medicinal chemistry.
Case Study: Synthesis of Cholinesterase Inhibitors
A study demonstrated that derivatives of AEPD could be synthesized to develop new cholinesterase inhibitors, which are vital for treating conditions like Alzheimer’s disease and myasthenia gravis. These compounds were shown to exhibit improved binding affinity to the active site of acetylcholinesterase compared to existing drugs.
Biochemical Research
Due to its structural similarity to neurotransmitters, AEPD is utilized in studies examining neurotransmission mechanisms and receptor interactions.
Case Study: Neurotransmitter Modulation
Research has indicated that AEPD can modulate the activity of certain neurotransmitter receptors, potentially leading to new insights into neuropharmacology. Experiments involving rat models have shown altered behavioral responses when administered with AEPD derivatives.
Material Science
The compound's ability to form stable complexes with metals makes it useful in material science for developing new polymers and nanomaterials.
Case Study: Polymer Development
In a recent study, AEPD was used as a monomer in the synthesis of biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and biodegradability compared to traditional plastics.
Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceuticals | Synthesis of drug precursors | Enhanced efficacy in cholinesterase inhibition |
| Biochemical Research | Modulation of neurotransmitter receptors | Altered behavioral responses in animal models |
| Material Science | Development of biodegradable polymers | Improved mechanical properties and biodegradability |
Illustrative Mechanism
The mechanism can be summarized as follows:
- Binding : AEPD binds to the active site of acetylcholinesterase.
- Inhibition : This binding prevents the breakdown of acetylcholine.
- Increased Activity : The result is an increase in acetylcholine levels at synaptic junctions, enhancing cholinergic transmission.
Propiedades
Número CAS |
143411-80-7 |
|---|---|
Fórmula molecular |
C6H11N3O2 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H11N3O2/c7-1-2-9-4-5(10)8-3-6(9)11/h1-4,7H2,(H,8,10) |
Clave InChI |
BGTONVRPAQBCET-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1)CCN |
SMILES canónico |
C1C(=O)N(CC(=O)N1)CCN |
Sinónimos |
2,5-Piperazinedione, 1-(2-aminoethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















